REACTION_SMILES
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[C:18](=[O:19])([OH:20])[O-:21].[C:23]([O:24][OH:25])(=[O:26])[CH3:27].[CH3:2][C:3]([O-:4])=[O:5].[Cl:6][c:7]1[c:8]([OH:17])[c:9]([CH2:14][CH:15]=[CH2:16])[cH:10][cH:11][c:12]1[Cl:13].[Na+:1].[Na+:22]>>[CH2:2]1[CH:3]([CH2:14][c:9]2[c:8]([OH:17])[c:7]([Cl:6])[c:12]([Cl:13])[cH:11][cH:10]2)[O:5]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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CC(=O)OO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(=O)OO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCc1ccc(Cl)c(Cl)c1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1c(CC2CO2)ccc(Cl)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |